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Compound of Interest

Compound Name: HMPO

Introduction

Myeloperoxidase (MPO) is a critical enzyme of the innate immune system, primarily expressed
in neutrophils. It catalyzes the formation of hypochlorous acid (HOCI), a potent antimicrobial
agent. However, aberrant MPO activity is also implicated in the pathology of numerous
inflammatory diseases, including cardiovascular disease, neurodegenerative disorders, and
some cancers. Due to significant differences in the structure and function of MPO between
mice and humans, standard mouse models often fail to accurately predict the efficacy and
safety of MPO-targeted therapeutics in humans. Humanized mouse models, in which the
murine Mpo gene is replaced with its human counterpart (hMPO), provide a more
physiologically relevant system for studying human MPO (hMPO) function and for the
preclinical evaluation of novel drug candidates.

This document provides detailed protocols for the generation of h(MPO knock-in mice using
CRISPR/Cas9 technology and for the subsequent validation of hAMPO expression and function.

Part 1: Generation of hLMPO Knock-In Mice

The most precise method for creating a humanized MPO mouse model is to replace the mouse
Mpo gene with the human MPO gene at the endogenous mouse locus. This ensures that the
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human gene is under the control of the native mouse regulatory elements, preserving the
correct tissue-specific and temporal expression patterns. The CRISPR/Cas9 system offers an
efficient methodology for this type of targeted gene replacement.

Experimental Workflow: hMPO Mouse Model Generation

The overall process for generating and validating an hMPO knock-in mouse model is outlined
below. This workflow begins with the design of the targeting strategy and culminates in a
functionally validated animal model ready for preclinical research.
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Workflow for generating hMPO knock-in mice.
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Protocol 1: Generation of hMPO Knock-In Mice via
CRISPRICas9

This protocol outlines the key steps for generating knock-in mice where the murine Mpo coding
sequence is replaced by the human MPO coding sequence.

1. Design and Preparation:

o Guide RNA (gRNA) Design: Design two gRNAs targeting regions in the 5' and 3'
untranslated regions (UTRs) or flanking introns of the mouse Mpo gene. This will create a
double-strand break to excise the mouse gene.

o Donor DNA Template: Synthesize a single-stranded or double-stranded DNA donor template.
This template should contain the full human MPO cDNA sequence flanked by 500-1000 bp
homology arms that match the mouse genomic sequences immediately upstream and
downstream of the gRNA target sites.

o Reagent Preparation: Prepare high-quality Cas9 nuclease, synthetic gRNAs, and the donor
DNA template for microinjection.

2. Microinjection:

e Animal Preparation: Use superovulated female mice (e.g., C57BL/6 strain) as zygote donors
and vasectomized males to prepare pseudopregnant surrogate mothers.

» Zygote Collection: Harvest fertilized zygotes from the oviducts of the donor females.

¢ Microinjection: Prepare an injection mix containing Cas9 protein, the two gRNAs, and the
donor DNA template. Microinject this mixture into the pronucleus of the collected zygotes.

o Embryo Transfer: Surgically transfer the microinjected embryos into the oviducts of the
pseudopregnant surrogate mothers.

3. Founder Screening and Breeding:

 Birth of Founders (F0O): Pups born from the surrogate mothers are designated as the FO
generation.
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e Genotyping: At 2-3 weeks of age, obtain tail biopsies for DNA extraction. Use PCR with
specific primers to screen for the presence of the human MPO gene and the absence of the
mouse Mpo gene.

o Breeding: Breed correctly identified FO founder mice with wild-type mice to establish
heterozygous F1 generation lines. Germline transmission of the humanized allele must be
confirmed in the F1 offspring via genotyping.

Part 2: Validation of the hMPO Model

Once the hMPO knock-in mouse line is established, a thorough validation is critical to ensure
the model is functionally relevant.[1] This involves confirming gene and protein expression and
verifying that the human MPO enzyme is active.

hMPO in Neutrophil Function

MPO is a key component of the neutrophil's antimicrobial arsenal. Upon phagocytosis of a
pathogen, NADPH oxidase generates superoxide, which is converted to hydrogen peroxide
(H202). MPO then uses H20: to oxidize chloride ions into highly reactive hypochlorous acid
(HOCI), a process known as the respiratory burst. This pathway is central to the function of
neutrophils.
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hMPO signaling pathway in neutrophils.

Protocol 2: Genotyping by PCR

Objective: To confirm the replacement of the murine Mpo gene with the hMPO gene at the DNA
level.

o DNA Extraction: Extract genomic DNA from tail biopsies of F1 generation mice.

e Primer Design: Design three primers:
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o Forward Primer (Fwd): Binds to a sequence upstream of the 5 homology arm in the
mouse genome.

o Reverse Primer 1 (Revl): Binds within the human MPO coding sequence.

o Reverse Primer 2 (Rev2): Binds within the mouse Mpo coding sequence.
» PCR Reaction: Perform two separate PCR reactions for each sample:

o Reaction A (Humanized Allele): Fwd + Rev1l

o Reaction B (Wild-Type Allele): Fwd + Rev2

o Gel Electrophoresis: Analyze PCR products on an agarose gel. A band in Reaction A
indicates the presence of the hMPO allele, while a band in Reaction B indicates the wild-type
mouse allele. Heterozygous mice will show a band in both reactions.

Protocol 3: hMPO Expression Analysis (ELISA)

Objective: To quantify the concentration of human MPO protein in mouse tissues.

o Sample Preparation: Isolate neutrophils from the bone marrow or peripheral blood of wild-
type and hMPO heterozygous mice. Lyse the cells using a buffer containing a protease
inhibitor cocktail (e.g., RIPA buffer).

» Protein Quantification: Determine the total protein concentration of each lysate using a BCA
assay.

e ELISA: Use a commercially available human MPO-specific ELISA kit.

[¢]

Coat a 96-well plate with a capture antibody specific for human MPO.

[e]

Add diluted cell lysates and standards to the wells and incubate.

[e]

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

o

Wash again and add the enzyme substrate (e.g., TMB).

[¢]

Stop the reaction and measure the absorbance at 450 nm using a plate reader.
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o Data Analysis: Calculate the concentration of hMPO in each sample by comparing its
absorbance to the standard curve. Normalize the hMPO concentration to the total protein
concentration of the lysate.

Protocol 4: MPO Peroxidase Activity Assay

Objective: To measure the enzymatic activity of the expressed human MPO.[2][3]
o Reagent Preparation:

o Assay Buffer: Phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium
bromide (HTAB).

o Substrate Solution: O-dianisidine dihydrochloride and hydrogen peroxide (H20:2) in
phosphate buffer.

o Sample Preparation: Prepare cell lysates from neutrophils as described in Protocol 3, using
the Assay Buffer for lysis.

» Kinetic Assay:
o Add a small volume of cell lysate to a 96-well plate.
o Add the Substrate Solution to initiate the reaction.

o Immediately measure the change in absorbance at 460 nm over time (e.g., every 30
seconds for 5 minutes) using a spectrophotometer.

o Data Analysis: The rate of change in absorbance is proportional to the MPO activity. One unit
of MPO activity is typically defined as the amount of enzyme that degrades 1 pumol of H20:2
per minute. Calculate the specific activity (U/mg of total protein).

Part 3: Representative Data

The following tables present example data that would be expected from the validation of a
successfully generated hMPO mouse line.

Table 1: Genotyping PCR Results for F1 Generation
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Wild-Type Allele

Humanized Allele

Mouse ID Genotype
(mMpo) (hMPO)

WT-1 + - Wild-Type

hMPO-1 + + Heterozygous

hMPO-2 - - Undetermined

hMPO-3 + + Heterozygous

'+' indicates the presence of a PCR product; '-' indicates its absence.

Table 2: hMPO Protein Expression in Bone Marrow Neutrophils (ELISA)

hMPO
Concentration
Genotype Mouse ID Mean = SD
(ng/mg total
protein)
Wild-Type WT-1 0.0 0.0+ 0.0
WT-2 0.0
Heterozygous hMPO-1 45.2 475129
hMPO-2 50.1
hMPO-3 47.1

Table 3: MPO Enzymatic Activity in Bone Marrow Neutrophils
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MPO Activity (U/mg
Genotype Mouse ID ) Mean £ SD
total protein)
Wild-Type WT-1 5.5 53+0.3
WT-2 5.0
Heterozygous hMPO-1 4.9 48+0.2
hMPO-2 4.6
hMPO-3 4.9

Note: The enzymatic activity of human MPO may differ slightly from murine MPO, but should
be robustly detectable in heterozygous mice.[3]

Applications in Drug Development
Humanized hMPO mouse models are invaluable tools for:

o Efficacy Testing: Evaluating the effectiveness of hMPO-specific inhibitors in a relevant in vivo
setting.

o Pharmacokinetics/Pharmacodynamics (PK/PD): Studying the absorption, distribution,
metabolism, and excretion of MPO-targeted drugs.

o Safety and Toxicology: Assessing potential off-target effects and toxicity of drug candidates
in a model that expresses the human protein.

o Disease Modeling: Investigating the specific role of human MPO in the pathogenesis of
inflammatory diseases.
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 To cite this document: BenchChem. [Application Notes: Generation and Characterization of
Humanized hMPO Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b038280#creating-humanized-mouse-models-for-
hmpo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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